N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines benzyl, dimethylbenzyl, and thienopyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thienopyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidinyl core.
Introduction of the Dimethylbenzyl Group: The dimethylbenzyl group is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or dimethylbenzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **N-benzyl-2-(3,4-dimethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- **N-benzyl-2-(3,4-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of both benzyl and dimethylbenzyl groups, which can confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16-8-9-19(12-17(16)2)14-27-23(29)22-20(10-11-31-22)26(24(27)30)15-21(28)25-13-18-6-4-3-5-7-18/h3-12H,13-15H2,1-2H3,(H,25,28) |
InChI Key |
YYOSKYUUMNNKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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